

CCT373566: A Superior BCL6 Degrader for Preclinical Research

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A Comparative Guide to the Potency and Efficacy of **CCT373566**, a Novel BCL6 Molecular Glue Degrader.

The transcriptional repressor B-cell lymphoma 6 (BCL6) is a well-validated oncogenic driver in various lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for therapeutic intervention. Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins like BCL6. **CCT373566** is a potent, orally bioavailable molecular glue degrader that induces the proteasomal degradation of BCL6.[1][2] This guide provides a comprehensive comparison of **CCT373566** with other known BCL6 degraders, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.

Performance Comparison of BCL6 Degraders

CCT373566 demonstrates superior performance in terms of degradation potency and antiproliferative activity when compared to its predecessor, CCT369260, and shows significant advantages over non-degrading inhibitors and other classes of BCL6 degraders.

In Vitro Degradation and Antiproliferative Activity

The following tables summarize the in vitro performance of **CCT373566** and other key BCL6 degraders across various lymphoma cell lines. **CCT373566** consistently exhibits low nanomolar to sub-nanomolar DC50 values (concentration for 50% of maximal degradation) and potent GI50 values (concentration for 50% growth inhibition).



Table 1: BCL6 Degradation Potency (DC50) and Maximum Degradation (Dmax)

Compound	Туре	Cell Line	DC50 (nM)	Dmax (%)	Reference
CCT373566	Molecular Glue	OCI-Ly1	0.7	92	[1]
Karpas 422	1.0	85	[1]		
CCT369260	Molecular Glue	OCI-Ly1	49	>85	[3]
Karpas 422	62	>85	[3]		
BI-3802	Molecular Glue	SU-DHL-4	20	Not Reported	[4]
ARV-393	PROTAC	Multiple DLBCL/BL lines	<1	>95	[5]
BCL6-760	PROTAC	OCI-Ly1	5.8 (EC50)	Not Reported	

Note: Data for different compounds may originate from studies with varying experimental conditions. Direct comparison should be made with caution.

Table 2: Antiproliferative Activity (GI50) in Lymphoma Cell Lines



Compound	Cell Line	GI50 (nM)	Reference
CCT373566	OCI-Ly1	2.1	[1]
Karpas 422	1.4	[1]	
нт	8.0	[1]	
SU-DHL-4	12.5	[1]	
CCT369260	OCI-Ly1	35	[3]
Karpas 422	27	[3]	
SU-DHL-4	92	[3]	
CCT373567 (non-degrader)	OCI-Ly1	83	[1]
Karpas 422	38	[1]	
НТ	362	[1]	
SU-DHL-4	820	[1]	_
BI-3802	SU-DHL-4	Potent antiproliferative effects	[2]
ARV-393	Multiple DLBCL/BL lines	<1	[5]
BCL6-760	OCI-Ly1	1.3	

Note: The significantly higher GI50 values of the non-degrading isomer, CCT373567, highlight the therapeutic advantage of BCL6 degradation over simple inhibition.[1]

Mechanism of Action: Molecular Glue-Induced Degradation

CCT373566 functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction. It binds to the BTB domain of the BCL6 homodimer and alters its surface, promoting the recruitment of the SIAH1 E3 ubiquitin ligase.[1][2] This leads to polyubiquitination

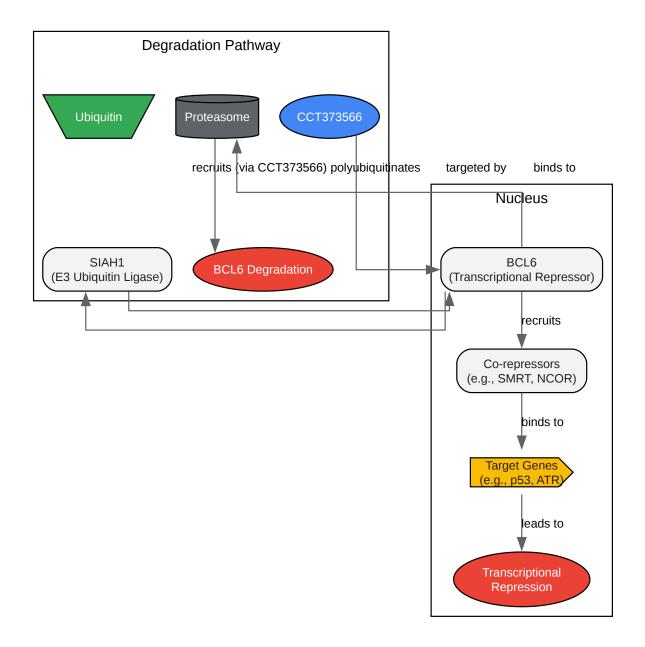




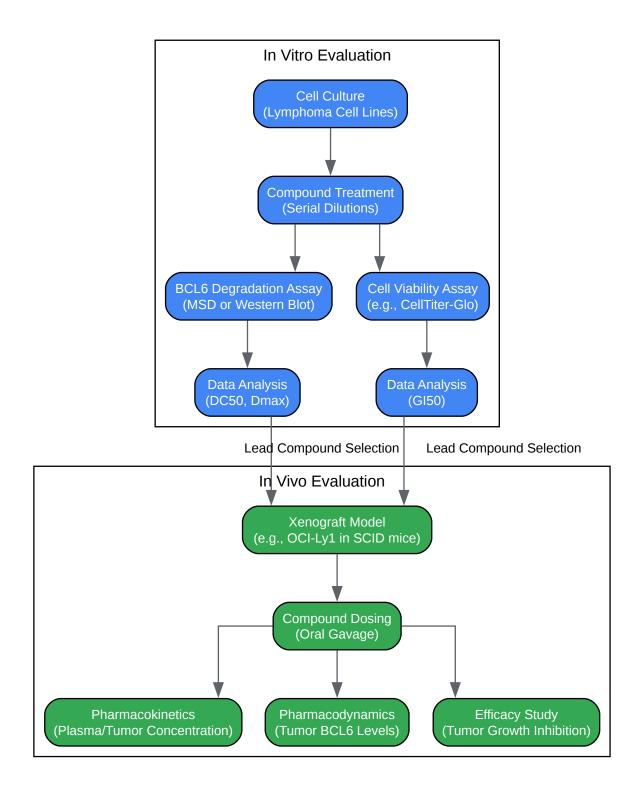


of BCL6 and its subsequent degradation by the proteasome. This mechanism is distinct from that of PROTAC (Proteolysis Targeting Chimera) degraders, which utilize a bifunctional approach to bring an E3 ligase to the target protein.









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